molecular formula C22H25ClN4O3 B3920091 N-[(E)-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-chloro-5-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine

N-[(E)-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-chloro-5-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine

Cat. No.: B3920091
M. Wt: 428.9 g/mol
InChI Key: UBUGAGIQJLNGNU-LGJNPRDNSA-N
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Description

N-[(E)-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-chloro-5-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, a methoxy group, and a tert-butylphenoxy group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-chloro-5-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine typically involves multiple steps. One common method includes:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the methoxy group: This step often involves methylation reactions using reagents like methyl iodide.

    Attachment of the tert-butylphenoxy group: This can be done through etherification reactions.

    Final assembly: The final step involves the condensation of the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-chloro-5-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-chloro-5-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-chloro-5-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine stands out due to its complex structure, which combines multiple functional groups, making it versatile for various chemical reactions and applications.

Properties

IUPAC Name

(E)-1-[4-[2-(4-tert-butylphenoxy)ethoxy]-3-chloro-5-methoxyphenyl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN4O3/c1-22(2,3)17-5-7-18(8-6-17)29-9-10-30-21-19(23)11-16(12-20(21)28-4)13-26-27-14-24-25-15-27/h5-8,11-15H,9-10H2,1-4H3/b26-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUGAGIQJLNGNU-LGJNPRDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2Cl)C=NN3C=NN=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2Cl)/C=N/N3C=NN=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(E)-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-chloro-5-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine
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N-[(E)-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-chloro-5-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine
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N-[(E)-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-chloro-5-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine
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N-[(E)-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-chloro-5-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine
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N-[(E)-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-chloro-5-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine
Reactant of Route 6
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N-[(E)-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-chloro-5-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine

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